1,5-Dimethyl-1H-pyrrole-3-carboxamide
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Overview
Description
1,5-Dimethyl-1H-pyrrole-3-carboxamide is a heterocyclic organic compound that belongs to the pyrrole family. Pyrroles are five-membered aromatic rings containing one nitrogen atom. This compound is characterized by the presence of two methyl groups at positions 1 and 5, and a carboxamide group at position 3. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Dimethyl-1H-pyrrole-3-carboxamide can be synthesized through several methods. One common approach involves the coupling of 3,4-dimethyl-1H-pyrrole-2-carboxylic acid with substituted anilines using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) hydrochloride salt and dimethylaminopyridine (DMAP) in acetonitrile as a solvent at room temperature . Another method includes the condensation of 3,4-dimethyl-1H-pyrrole-2-carbohydrazide with various substituted acetophenones .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethyl-1H-pyrrole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like manganese dioxide in carbon tetrachloride.
Reduction: Reduction reactions can be carried out using common reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are facilitated by the aromatic nature of the pyrrole ring.
Common Reagents and Conditions
Oxidation: Manganese dioxide in carbon tetrachloride.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various electrophiles in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,3-dicarboxylic acid derivatives, while reduction can produce corresponding amines.
Scientific Research Applications
1,5-Dimethyl-1H-pyrrole-3-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as enzyme inhibitors.
Mechanism of Action
The mechanism of action of 1,5-Dimethyl-1H-pyrrole-3-carboxamide involves its interaction with various molecular targets. The carboxamide group can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity . This interaction is crucial for its biological effects, including antimicrobial and enzyme inhibitory activities.
Comparison with Similar Compounds
Similar Compounds
Sunitinib malate: A receptor tyrosine kinase inhibitor used in cancer treatment.
3,5-Dimethyl-1H-pyrazole-1-carboxamide: Another heterocyclic compound with similar structural features.
Uniqueness
1,5-Dimethyl-1H-pyrrole-3-carboxamide is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. Its ability to form stable hydrogen bonds and undergo various chemical reactions makes it a valuable compound in research and industrial applications.
Properties
CAS No. |
89943-18-0 |
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Molecular Formula |
C7H10N2O |
Molecular Weight |
138.17 g/mol |
IUPAC Name |
1,5-dimethylpyrrole-3-carboxamide |
InChI |
InChI=1S/C7H10N2O/c1-5-3-6(7(8)10)4-9(5)2/h3-4H,1-2H3,(H2,8,10) |
InChI Key |
IUJCICMQHBMRFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN1C)C(=O)N |
Origin of Product |
United States |
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